molecular formula C13H14FNO2 B2381314 1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2189498-05-1

1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2381314
CAS No.: 2189498-05-1
M. Wt: 235.258
InChI Key: BZXDSELPYJYHFA-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acid derivatives It features a morpholine ring and a fluorophenyl group, making it a unique and versatile molecule

Preparation Methods

The synthesis of 1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[3-(4-fluorophenyl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-13(16)15-7-8-17-9-12(15)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDSELPYJYHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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